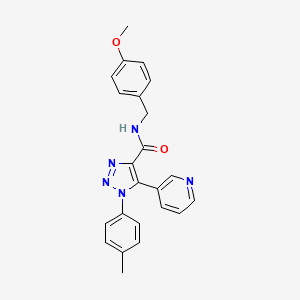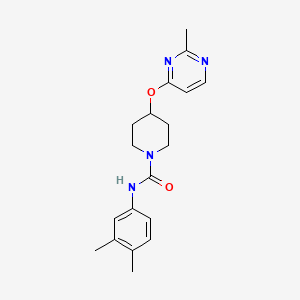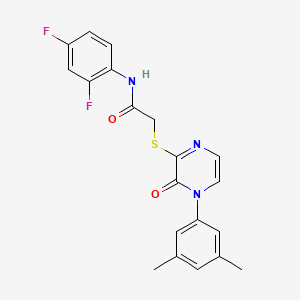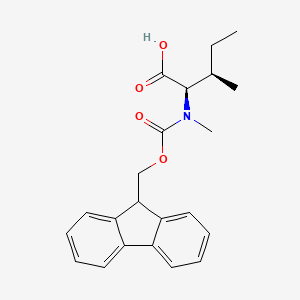![molecular formula C13H14N2S B2862432 3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 5955-39-5](/img/structure/B2862432.png)
3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione is a chemical compound with the molecular formula C13H14N2S . It has a molecular weight of 230.33 . The compound contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 imine (aromatic) .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione is characterized by the presence of a spirocyclic system, which includes two rings of different sizes sharing a single atom . The compound also contains an aromatic phenyl group and a thione functional group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.33 . The InChI code for the compound is 1S/C13H14N2S/c16-12-11(10-6-2-1-3-7-10)14-13(15-12)8-4-5-9-13/h1-3,6-7H,4-5,8-9H2,(H,15,16) .Wissenschaftliche Forschungsanwendungen
Structural and Spectral Characteristics
- The study by Enchev et al. (2017) investigates the structural and spectral characteristics of related diazaspiro compounds. They examine the differences in tautomeric forms in solid-state and in solution, which is crucial for understanding their chemical behavior.
Anticonvulsant Potential
- Research by Lazić et al. (2017) explores the structure-property relationship of diazaspiro[4.4]nonane derivatives. They suggest potential applications as anticonvulsant agents, highlighting the importance of understanding their structure-activity relationship.
Photochemical Properties
- Schönberg et al. (1980) discuss the stability of diazaspiro compounds against irradiation and their reactivity under photochemical conditions. This information is significant for applications in photochemistry and materials science.
Synthesis and Crystal Structure
- Studies by Shivachev et al. (2006) and Silaichev et al. (2013) focus on the synthesis and crystal structure of spiro compounds. Such studies are critical for developing new synthetic methods and understanding the molecular arrangement of these compounds.
Novel Synthesis Approaches
- The work of Metwally et al. (2011) presents innovative methods for synthesizing diazaspiro compounds. This research contributes to the development of new pharmaceuticals and materials.
Potential in Treating Chemokine-Mediated Diseases
- Norman (2007) discusses the potential of certain diazaspiro derivatives as antagonists for treating chemokine-mediated diseases, indicating their therapeutic applications.
Pharmacological and Biological Screening
- The study by Bhat et al. (2014) on novel benzodiazepine derivatives explores their antimicrobial, analgesic, and anti-inflammatory activities. Research like this is vital for discovering new drugs.
Eigenschaften
IUPAC Name |
3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c16-12-11(10-6-2-1-3-7-10)14-13(15-12)8-4-5-9-13/h1-3,6-7H,4-5,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHLSXXGFICROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(=S)C(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxaspiro[4.4]nonan-6-amine](/img/structure/B2862355.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide](/img/structure/B2862359.png)

![1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2862361.png)
![3-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2862362.png)
![3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2862363.png)


![2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2862367.png)


![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862372.png)